molecular formula C12H19NO2 B2592122 3-(Aminomethyl)adamantane-1-carboxylic acid CAS No. 97350-00-0

3-(Aminomethyl)adamantane-1-carboxylic acid

Cat. No.: B2592122
CAS No.: 97350-00-0
M. Wt: 209.289
InChI Key: RLRLGCOWSAGSMP-CDJYRKNRSA-N
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Description

“3-(Aminomethyl)adamantane-1-carboxylic acid” is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It’s notable for its synthesis by carboxylation of adamantane .


Synthesis Analysis

The synthesis of related compounds such as 3-amino-1-adamantanemethanol has been reported. It was synthesized from adamantane carboxylic acid following the procedures of Ritter reaction, hydrolysis, neutralization, and reduced reaction without the participation of bromine .


Molecular Structure Analysis

The molecular structure of adamantane carboxylic acid, a related compound, has been reported. Its empirical formula is C11H16O2, and it has a molecular weight of 180.24 .


Chemical Reactions Analysis

Adamantane derivatives, including “this compound”, are known for their high reactivity. This offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-Adamantanecarboxylic acid, include a melting point of 175–176.5 °C .

Scientific Research Applications

Novel Synthesis and Mechanism Studies

  • Synthesis Methods : 3-Amino-1-adamantanemethanol, a derivative of adamantane carboxylic acid, has been synthesized using methods like the Ritter reaction, hydrolysis, and neutralization. This process avoids the use of bromine and achieves a total yield of 43%, with the structure confirmed through various analytical techniques, indicating potential for efficient production methods (Cai et al., 2011).

Building Blocks for Molecular Structures

  • Structural Applications : Adamantane-oxalamide derivatives, including N,N'-bis(3-aminoadamantane-1-carboxylic acid methyl ester)oxalamide, show potential as building blocks for molecular channels. Their crystal structures exhibit one- and two-dimensional networks of hydrogen bonds, potentially useful for designing complex molecular architectures (Basarić et al., 2007).

Multifunctional Scaffolds for Ligand/Marker Conjugates

  • Molecular Scaffolds : Tetrahedrally shaped molecules derived from adamantane with activated carboxylic acid derivatives and protected amino functions have been proposed as scaffolds for assembling ligand/marker conjugates. These are particularly relevant for studying multivalent ligand-receptor interactions, suggesting a role in drug development and molecular biology (Maison et al., 2004).

Synthesis of Polyfunctional Adamantane Derivatives

  • Polyfunctional Acids Synthesis : Research has focused on synthesizing polyfunctional acids containing carboxyl and carboxymethyl groups, starting from 1-adamantylacetic acids. Such developments in synthetic chemistry could lead to new materials or pharmaceuticals (Ivleva et al., 2015).

Functionalized Adamantanes in Medicinal Therapeutics

  • Pharmaceutical Chemistry : Functionalized adamantanes like 3-phenyl-adamantane-1-carboxylic acid have been synthesized and characterized, revealing potential applications in the treatment of neurological diseases, antiviral agents, and type-2 diabetes medications (Wei et al., 2019).

Antibacterial Applications

  • Antibacterial Properties : Derivatives like 1-monoacylglycerol of adamantane-1-carboxylic acid exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential for use in food packaging and cosmetic products to extend shelf life and reduce microbial flora (Doležálková et al., 2012).

Catalysts in Chemical Reactions

  • Catalytic Applications : A molybdenum trioxide hybrid decorated with 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid demonstrated efficiency in various catalytic oxidation reactions. It offers a blend of the advantages of homogeneous and heterogeneous catalysis, indicating potential for environmentally friendly industrial processes (Lysenko et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3-(Aminomethyl)adamantane-1-carboxylic acid” is not available, it’s worth noting that 1-Adamantanecarboxylic acid undergoes complexation reactions with cyclohexaamylose .

Safety and Hazards

While specific safety and hazard information for “3-(Aminomethyl)adamantane-1-carboxylic acid” is not available, it’s important to handle similar chemicals with care to prevent dispersion of dust and avoid contact with skin, eyes, and clothing .

Future Directions

There is a growing interest in materials chemistry in the use of diamondoids for diamond formation. Recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize data in this area .

Properties

IUPAC Name

3-(aminomethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRLGCOWSAGSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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